(3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol
CAS No.:
Cat. No.: VC20128207
Molecular Formula: C11H14F3NO
Molecular Weight: 233.23 g/mol
* For research use only. Not for human or veterinary use.
![(3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol -](/images/structure/VC20128207.png)
Specification
Molecular Formula | C11H14F3NO |
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Molecular Weight | 233.23 g/mol |
IUPAC Name | (3R)-3-amino-3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol |
Standard InChI | InChI=1S/C11H14F3NO/c1-7-6-8(10(15)4-5-16)2-3-9(7)11(12,13)14/h2-3,6,10,16H,4-5,15H2,1H3/t10-/m1/s1 |
Standard InChI Key | WSSWLJSIVVHZIK-SNVBAGLBSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)[C@@H](CCO)N)C(F)(F)F |
Canonical SMILES | CC1=C(C=CC(=C1)C(CCO)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Framework
The compound belongs to the class of β-amino alcohols, characterized by an amino group (-NH₂) and a hydroxyl group (-OH) separated by three carbon atoms. Its structure includes:
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Aromatic core: A phenyl ring with 3-methyl and 4-trifluoromethyl substituents.
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Chiral center: The (3R)-configuration at the carbon bearing the amino group.
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Molecular formula: Hypothesized as , based on analogs such as 3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol () .
Table 1: Comparative Structural Data
Property | Target Compound | Analog | Analog |
---|---|---|---|
CAS Number | Not reported | 787615-24-1 | 1269779-20-5 |
Molecular Formula | |||
Substituents | 3-methyl, 4-CF₃ | 4-CF₃ | 2-methyl, 4-CF₃ |
Molecular Weight (g/mol) | ~249.25 | 219.20 | 233.23 |
Synthesis and Stereochemical Considerations
Synthetic Routes
While no direct synthesis is documented, analogous compounds suggest feasible pathways:
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Reductive Amination: A ketone intermediate (e.g., 3-[3-methyl-4-(trifluoromethyl)phenyl]propan-1-ol) could undergo reductive amination with ammonia or a protected amine source .
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Chiral Resolution: Racemic mixtures of similar β-amino alcohols are often resolved using chiral auxiliaries or enzymatic methods to isolate the (R)-enantiomer .
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Cross-Coupling Strategies: Suzuki-Miyaura coupling could introduce the trifluoromethyl group to a pre-functionalized aromatic ring .
Chirality and Stability
The (3R)-configuration is critical for biological activity in related compounds. For example, (R)-enantiomers of 3-amino-3-(4-CF₃-phenyl)propan-1-ol exhibit enhanced receptor binding compared to (S)-forms . The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in GlyT-1 inhibitors .
Physicochemical Properties
Predicted Properties
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Boiling Point: ~327–330°C (extrapolated from analogs with similar CF₃-substituted aromatics ).
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pKa: The amino group likely has a pKa of ~9.5–10.5, while the hydroxyl group is less acidic (pKa ~15) .
Table 2: Experimental Data from Analogs
Applications in Organic Synthesis
Chiral Building Block
The compound’s β-amino alcohol motif is valuable for asymmetric synthesis. For example, similar derivatives serve as ligands in catalytic enantioselective reactions .
Fluorinated Intermediates
The trifluoromethyl group’s electronegativity and steric bulk make this compound a candidate for synthesizing fluorinated pharmaceuticals, such as kinase inhibitors .
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